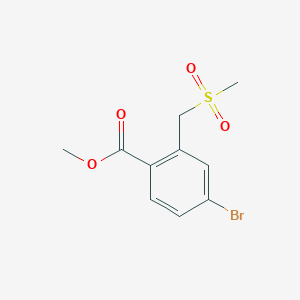
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzoic acid and contains a bromine atom, a methylsulfonyl group, and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate typically involves the bromination of methyl 4-methylbenzoate followed by the introduction of the methylsulfonyl group. One common method is as follows:
Bromination: Methyl 4-methylbenzoate is reacted with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield methyl 4-bromo-2-methylbenzoate.
Sulfonylation: The brominated product is then treated with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to introduce the methylsulfonyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the methylsulfonyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methylsulfonyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ester group.
Uniqueness
Methyl 4-bromo-2-((methylsulfonyl)methyl)benzoate is unique due to the presence of both the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H11BrO4S |
|---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
methyl 4-bromo-2-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)9-4-3-8(11)5-7(9)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
RPOMQFATACCQRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















